

using anti-Fael antibodies for Western blotting or immunofluorescence

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fael protein*

Cat. No.: *B1176820*

[Get Quote](#)

Application Notes for Anti-Focal Adhesion Kinase (FAK) Antibodies

Introduction

Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction mediated by integrins and growth factor receptors. Its involvement in critical cellular processes such as cell adhesion, migration, proliferation, and survival makes it a significant target in both basic research and drug development, particularly in oncology. FAK is a cytoplasmic kinase concentrated at focal adhesions, the structures that link the extracellular matrix (ECM) to the cell's actin cytoskeleton. Upon integrin clustering due to cell-ECM interaction, FAK undergoes autophosphorylation at the Tyrosine 397 (Tyr397) residue. This event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual-kinase complex that further phosphorylates downstream targets, activating multiple signaling cascades.

Applications

Anti-FAK antibodies are versatile tools for investigating the expression, localization, and phosphorylation status of FAK. The two primary applications detailed here are Western Blotting (WB) and Immunofluorescence (IF).

- Western Blotting (WB): This technique is ideal for detecting the total amount of FAK protein in a cell or tissue lysate and for assessing its phosphorylation state using phospho-specific antibodies. The expected molecular weight of full-length FAK is approximately 125 kDa.[\[1\]](#)
- Immunofluorescence (IF): IF allows for the visualization of FAK's subcellular localization. In most adherent cell types, FAK is expected to show a punctate staining pattern, concentrating at focal adhesions, particularly at the leading edge of migrating cells.

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions for using anti-FAK antibodies in Western Blotting and Immunofluorescence. Note that optimal conditions should be determined experimentally by the end-user.

Table 1: Recommended Conditions for Western Blotting

Parameter	Recommendation	Notes
Antibody Type	Monoclonal or Polyclonal	Monoclonals may offer higher specificity, while polyclonals can provide signal amplification.
Starting Dilution	1:500 - 1:2000	For a typical antibody concentration of 1 mg/mL.
Concentration Range	0.5 - 2.0 µg/mL	A good starting point for optimization. [2]
Lysate Amount	10 - 30 µg per lane	Dependent on FAK expression level in the sample.
Blocking Buffer	5% non-fat dry milk or 5% BSA in TBST	For phospho-specific antibodies, 5% BSA is recommended to reduce background.
Primary Antibody Incubation	1-2 hours at room temperature or overnight at 4°C	Overnight incubation at 4°C is often recommended to enhance signal and reduce background. [3]
Secondary Antibody	HRP-conjugated anti-mouse/rabbit IgG	Use at manufacturer's recommended dilution.
Expected Band Size	~125 kDa	Full-length FAK. [1]

Table 2: Recommended Conditions for Immunofluorescence

Parameter	Recommendation	Notes
Antibody Type	Monoclonal or Polyclonal	Monoclonals are often preferred for their specificity in imaging.
Starting Dilution	1:100 - 1:500	For a typical antibody concentration of 1 mg/mL.
Concentration Range	1 - 10 µg/mL	Optimization is critical for achieving a good signal-to-noise ratio.
Fixation	4% Paraformaldehyde (PFA) in PBS	10-15 minutes at room temperature is standard.
Permeabilization	0.1 - 0.25% Triton X-100 in PBS	10 minutes at room temperature. Required for intracellular targets like FAK.
Blocking Solution	5-10% Normal Goat Serum in PBS with 1% BSA	Block for at least 1 hour at room temperature.
Primary Antibody Incubation	1-2 hours at room temperature or overnight at 4°C	Overnight incubation at 4°C in a humidified chamber is common. [4]
Secondary Antibody	Fluorophore-conjugated anti-mouse/rabbit IgG	Use at manufacturer's recommended dilution. Protect from light.
Expected Localization	Cytoplasmic, concentrated in focal adhesions	Punctate staining, often more prominent at the cell periphery.

Experimental Protocols

Western Blotting Protocol

This protocol provides a standard procedure for detecting FAK in whole-cell lysates.

A. Materials and Reagents

- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli Sample Buffer (4X)
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
- Primary anti-FAK antibody
- HRP-conjugated secondary antibody
- TBST (Tris-Buffered Saline with 0.1% Tween-20)
- Chemiluminescent substrate (ECL)
- Imaging system (e.g., chemiluminescence imager or X-ray film)

B. Procedure

- **Sample Preparation:** Lyse cells in ice-cold Lysis Buffer. Determine protein concentration using a BCA assay.
- **SDS-PAGE:** Denature 10-30 µg of protein per sample by adding Laemmli Sample Buffer and heating at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel.
- **Protein Transfer:** Transfer separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation. For phospho-FAK antibodies, use 5% BSA in TBST.
- **Primary Antibody Incubation:** Dilute the primary anti-FAK antibody in Blocking Buffer (e.g., 1:1000). Incubate the membrane overnight at 4°C with gentle agitation.

- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
- **Final Washes:** Repeat the washing step (Step 6).
- **Detection:** Incubate the membrane with ECL substrate according to the manufacturer's instructions.
- **Imaging:** Capture the chemiluminescent signal using an appropriate imaging system.

Immunofluorescence Protocol

This protocol is for staining FAK in adherent cells grown on coverslips.

A. Materials and Reagents

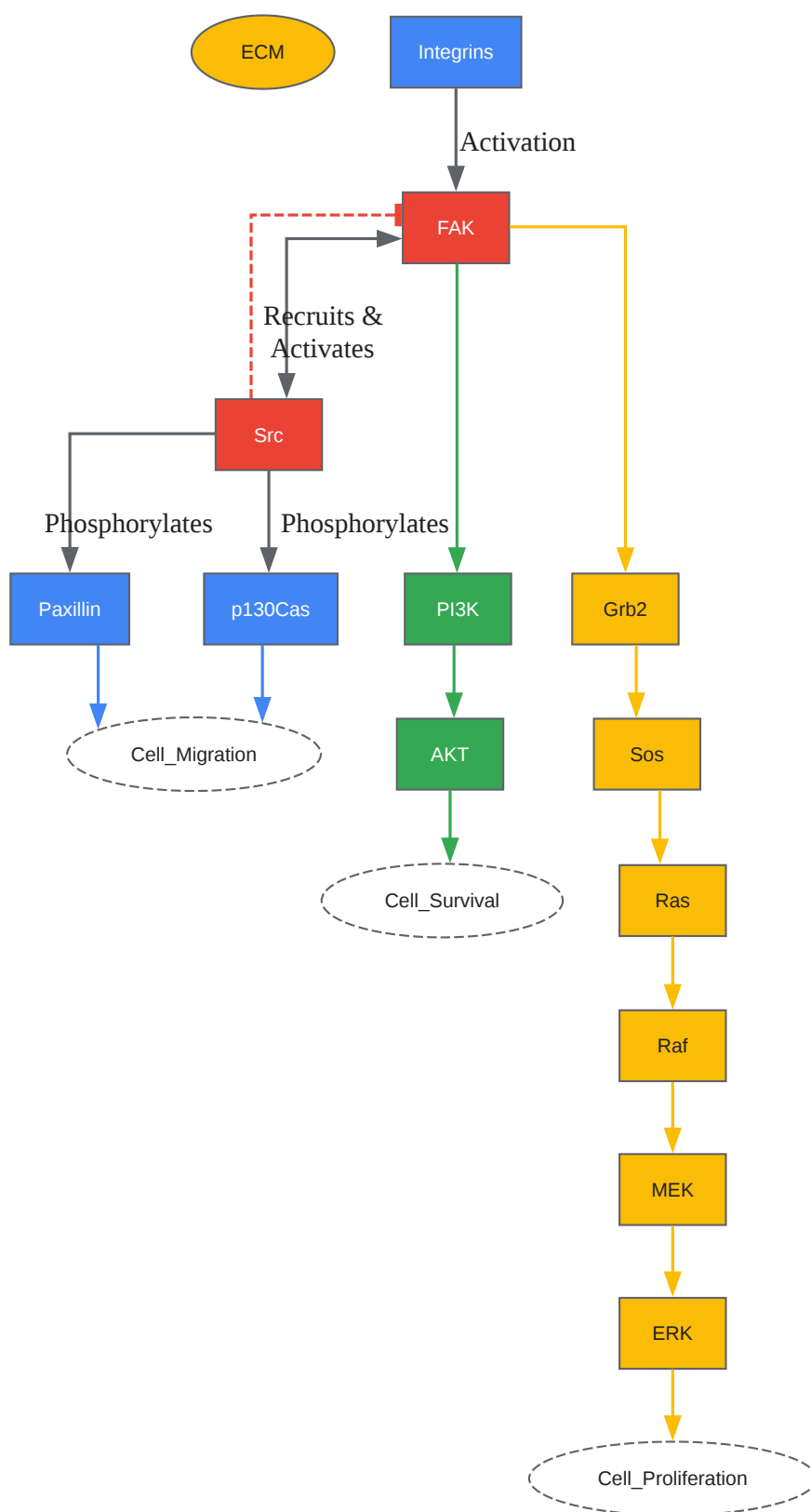
- Cells cultured on sterile glass coverslips
- PBS (Phosphate-Buffered Saline)
- Fixation Solution (4% PFA in PBS)
- Permeabilization Buffer (0.2% Triton X-100 in PBS)
- Blocking Buffer (5% Normal Goat Serum, 1% BSA in PBS)
- Primary anti-FAK antibody
- Fluorophore-conjugated secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium
- Microscope slides

B. Procedure

- Cell Culture: Grow cells to 50-70% confluency on sterile coverslips in a petri dish.
- Rinsing: Gently rinse the cells twice with PBS.
- Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
- Washing: Wash the cells three times for 5 minutes each with PBS.
- Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
- Blocking: Wash with PBS and then block with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation: Dilute the primary anti-FAK antibody in Blocking Buffer (e.g., 1:200). Add a drop to each coverslip and incubate overnight at 4°C in a humidified chamber.
- Washing: Wash the coverslips three times for 5 minutes each with PBS.
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips for 1 hour at room temperature, protected from light.
- Final Washes: Repeat the washing step (Step 8).
- Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
- Mounting: Wash once with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
- Imaging: Visualize the staining using a fluorescence or confocal microscope.

Visualizations

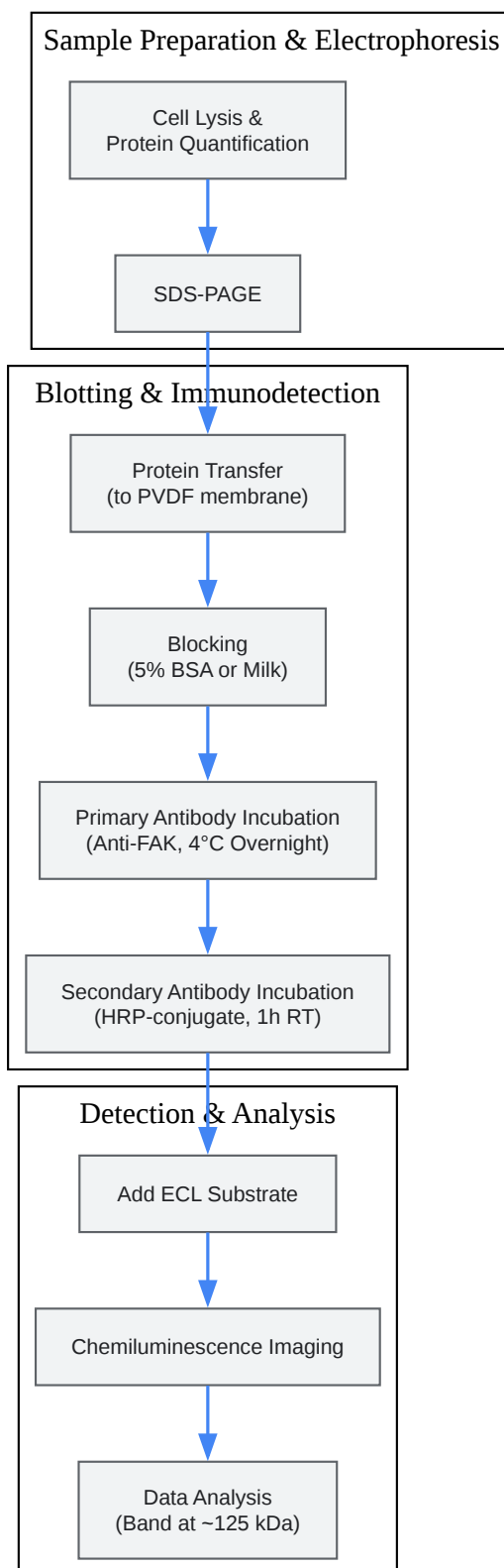
FAK Signaling Pathway



[Click to download full resolution via product page](#)

Caption: FAK signaling cascade initiated by integrin engagement.

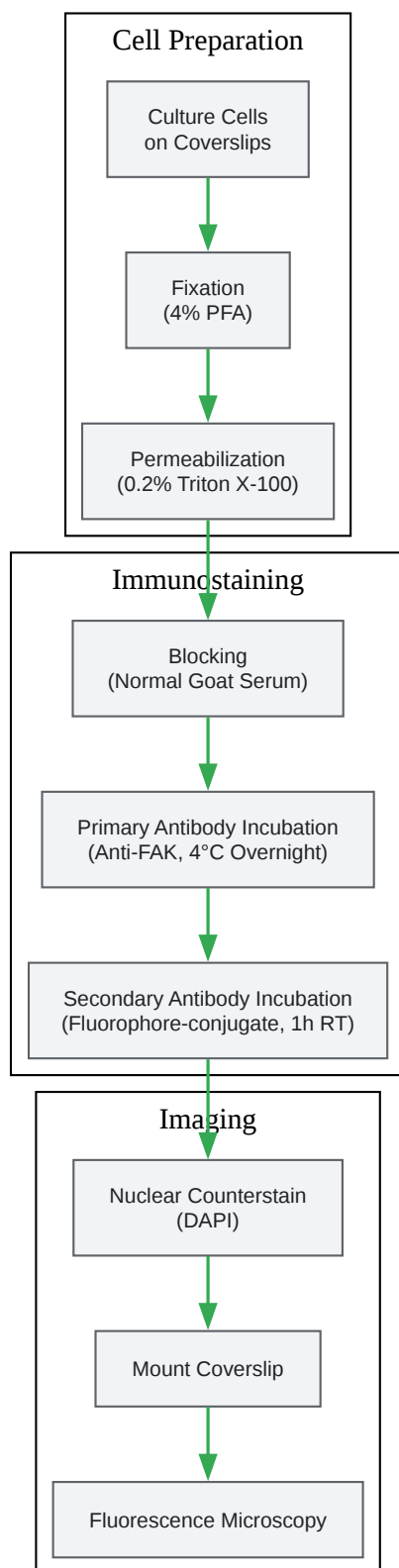
Western Blotting Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for Western blotting analysis of FAK.

Immunofluorescence Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for immunofluorescent staining of FAK.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer | [springermedizin.de](https://www.springermedizin.de) [[springermedizin.de](https://www.springermedizin.de)]
- 2. [doc.abcam.com](https://www.doc.abcam.com) [[doc.abcam.com](https://www.doc.abcam.com)]
- 3. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- 4. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [[creativebiolabs.net](https://www.creativebiolabs.net)]
- To cite this document: BenchChem. [using anti-FaeI antibodies for Western blotting or immunofluorescence]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1176820#using-anti-faei-antibodies-for-western-blotting-or-immunofluorescence>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com